Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 400086-50-2
VCID: VC7249643
InChI: InChI=1S/C19H15FN2O2/c1-24-18(23)10-11-19(13-22,14-6-3-2-4-7-14)16-8-5-9-17(20)15(16)12-21/h2-9H,10-11H2,1H3
SMILES: COC(=O)CCC(C#N)(C1=CC=CC=C1)C2=C(C(=CC=C2)F)C#N
Molecular Formula: C19H15FN2O2
Molecular Weight: 322.339

Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate

CAS No.: 400086-50-2

Cat. No.: VC7249643

Molecular Formula: C19H15FN2O2

Molecular Weight: 322.339

* For research use only. Not for human or veterinary use.

Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate - 400086-50-2

Specification

CAS No. 400086-50-2
Molecular Formula C19H15FN2O2
Molecular Weight 322.339
IUPAC Name methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate
Standard InChI InChI=1S/C19H15FN2O2/c1-24-18(23)10-11-19(13-22,14-6-3-2-4-7-14)16-8-5-9-17(20)15(16)12-21/h2-9H,10-11H2,1H3
Standard InChI Key BXBYSWSEFRGUGK-UHFFFAOYSA-N
SMILES COC(=O)CCC(C#N)(C1=CC=CC=C1)C2=C(C(=CC=C2)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate contains three distinct substituents on the central carbon of the butanoate ester:

  • A cyano group (-C≡N) at the 4-position.

  • A 2-cyano-3-fluorophenyl ring at the 4-position.

  • A phenyl group at the 4-position.

The ester functional group (-COO-) is methylated, contributing to the compound’s hydrophobicity. The presence of fluorine and cyano groups introduces electronic effects, influencing reactivity and intermolecular interactions . The compound’s stereochemistry remains unspecified in available literature, though analogous structures, such as methyl (4R)-4-cyano-4-(2-fluorophenyl)butanoate, suggest potential chiral centers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H15FN2O2\text{C}_{19}\text{H}_{15}\text{FN}_2\text{O}_2
Molecular Weight322.34 g/mol
CAS Number400086-50-2
Purity90%
Storage ConditionsAmbient temperature
Hazard ClassificationIrritant (GHS07)

Synthesis and Structural Analogues

Structural Analogues and Comparative Analysis

The compound belongs to a broader class of cyano esters, which are valued for their electronic properties and versatility in synthesis. Below is a comparison with key analogues:

Compound NameKey FeaturesUnique Attributes
Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoateDual cyano groups, fluorophenyl substituentEnhanced electronic withdrawal
Ethyl 2-cyano-4-(2-iodophenyl)butanoateIodine substituentRadiolabeling potential
Methyl (4R)-4-cyano-4-(2-fluorophenyl)butanoate Chiral center, single fluorophenyl groupStereochemical specificity

The dual cyano groups in the target compound likely amplify its electron-withdrawing effects, potentially enhancing reactivity in catalytic processes .

Applications in Research and Development

Pharmaceutical Intermediates

Cyano esters are frequently employed as intermediates in drug discovery due to their ability to modulate pharmacokinetic properties. The fluorophenyl moiety may improve metabolic stability, while the cyano groups could serve as hydrogen bond acceptors in target binding .

Materials Science

The compound’s aromatic and electron-deficient structure suggests potential use in:

  • Organic semiconductors: As electron-transport layers.

  • Liquid crystals: Due to rigid substituents promoting mesophase formation.

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